molecular formula C9H18N2O2Si B14330680 2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate CAS No. 100585-27-1

2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate

Cat. No.: B14330680
CAS No.: 100585-27-1
M. Wt: 214.34 g/mol
InChI Key: MBLGYKDKDVWLPS-UHFFFAOYSA-N
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Description

2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate is a compound that features a tert-butyldimethylsilyl (TBDMS) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate typically involves the reaction of tert-butyldimethylsilyl chloride (TBDMS-Cl) with appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a base such as imidazole or pyridine, and solvents like dimethylformamide (DMF) or acetonitrile . The reaction conditions may vary, but generally, the process involves:

  • Mixing TBDMS-Cl with the precursor compound.
  • Adding the base to facilitate the reaction.
  • Stirring the mixture at a specific temperature (often room temperature to slightly elevated temperatures).
  • Isolating the product through standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or organic solvents.

    Reduction: LiAlH₄ in ether or NaBH₄ in methanol.

    Substitution: Alkoxides or amines in polar solvents like DMF or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate is unique due to its combination of the TBDMS group with diazonio and methoxy functionalities. This combination provides distinct reactivity and stability profiles, making it valuable for specific synthetic applications .

Properties

CAS No.

100585-27-1

Molecular Formula

C9H18N2O2Si

Molecular Weight

214.34 g/mol

IUPAC Name

methyl 2-[tert-butyl(dimethyl)silyl]-2-diazoacetate

InChI

InChI=1S/C9H18N2O2Si/c1-9(2,3)14(5,6)7(11-10)8(12)13-4/h1-6H3

InChI Key

MBLGYKDKDVWLPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C(=[N+]=[N-])C(=O)OC

Origin of Product

United States

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